Rugulosin
Overview
Description
Rugulosin is an anthraquinoid mycotoxin produced by Penicillium species . It is a cyclic ketone and an organic polycyclic compound . It is also a natural product found in Ophiocordyceps sinensis and Sydowia polyspora .
Synthesis Analysis
The chemoenzymatic synthesis of a heterodimeric (−)-rugulosin B, homodimeric (−)-rugulosin C, and several rugulin analogues can be achieved in three to four steps starting from anthraquinones . This work supports dimerization between variously substituted putative monomeric intermediates during the biosynthesis of naturally occurring (+)-rugulosin B and C .
Molecular Structure Analysis
Rugulosin has the molecular formula C30H22O10 . Its molecular weight is 542.5 g/mol . The IUPAC name for Rugulosin is 8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo [14.11.1.0 2,11 .0 2,15 .0 4,9 .0 13,17 .0 17,26 .0 19,24 ]octacosa-4 (9),5,7,10,19 (24),20,22,25-octaene-3,12,18,27-tetrone .
Chemical Reactions Analysis
The total synthesis of (+)-rugulosin and (+)-2,2′-epi-cytoskyrin A was successfully demonstrated by the group of Nicolaou . A much simpler chemoenzymatic, biomimetic, and protecting group free synthesis of their enantiomers, (−)-rugulosin and (−)-2,2′-epi-cytoskyrin A, has been reported .
Scientific Research Applications
Anti-Influenzal Effects
- Anti-Influenzal Activity : Rugulosin has been observed to show potent anti-influenzal effects. In research, (-)Rugulosin demonstrated significant effectiveness against influenza in both chicken eggs and cultured chorioallantois. It was found to be more potent than 1-adamantanamine, a known anti-influenzal agent, and effective in protecting mice against aerosol influenzal infection when administered by inhalation (Nakamura et al., 1974).
Antibacterial Properties
- Antimicrobial Activity Against MRSA : Rugulosins A, B, and C, isolated from Penicillium radicum, have been identified as compounds with antibacterial properties, particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) (Yamazaki et al., 2010).
Biosynthesis and Chemical Structure
- Biosynthesis of Skyrin and Rugulosin A : The intertwined biosynthesis pathways of Skyrin and Rugulosin A have been studied, with Rugulosin A noted for its distinctive cage-like structure. The study advances understanding of bisanthraquinone biosynthesis, crucial for synthetic biology approaches to these compounds (Han et al., 2021).
Antiviral Mechanisms
- Mechanism Against Phage Growth : Rugulosin's mechanism of action against phage growth was explored, indicating its role in inhibiting the penetration of phage RNA into host bacteria and affecting early intracellular reactions for phage multiplication (Nakamura et al., 1971).
Synthetic Approaches
- Total Syntheses of Rugulosin : Efforts to synthesize Rugulosin and related compounds through innovative strategies demonstrate the scientific interest in understanding and replicating the complex molecular structures of these natural compounds (Nicolaou et al., 2007).
Agricultural Applications
- Role in White Spruce Seedlings : Rugulosin, produced by a fungal endophyte in white spruce, has been linked to increased tolerance to the spruce budworm, highlighting its potential in forestry and agricultural applications (FraszSamantha et al., 2014).
Hepatotoxicity Studies
- **Chronic Toxicity and Hepatocarcinogenicity**: While focusing on beneficial applications, it's important to note that studies have also explored the chronic toxicity and potential hepatocarcinogenicity of Rugulosin. Research on mice indicated that Rugulosin could induce hepatic injury and possibly act as a weak hepatocarcinogen (Ueno et al., 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22O10/c1-7-3-9-13(11(31)5-7)21(33)17-25(37)20-23(35)15-16-24(36)19(29(15,17)27(9)39)26(38)18-22(34)14-10(28(40)30(16,18)20)4-8(2)6-12(14)32/h3-6,15-16,19-20,23-24,31-36H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDPVUTXKUGISP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C(C5C3(C2=O)C6C(C5C47C(=C(C8=C(C7=O)C=C(C=C8O)C)O)C6=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rugulosin | |
CAS RN |
21884-45-7, 23537-16-8 | |
Record name | Rugulosin, (1S,1'S,2R,2'R,3S,3'S,9aR,9'aR)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021884457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RUGULOSIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | RUGULOSIN | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160880 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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